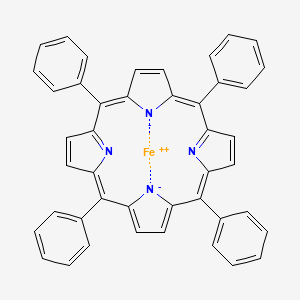
Iron tetraphenylporphine
Vue d'ensemble
Description
Iron tetraphenylporphine is a synthetic heterocyclic compound that closely resembles naturally occurring porphyrins. Porphyrins are essential components in biological systems, acting as cofactors in hemoglobin and cytochromes, and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that is soluble in nonpolar organic solvents such as chloroform and benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron tetraphenylporphine can be synthesized through the reaction of tetraphenylporphyrin with ferrous chloride in the presence of air . The reaction is as follows:
H2TPP+FeCl2+41O2→Fe(TPP)Cl+HCl+21H2O
The chloride can be replaced with other halides and pseudohalides .
Industrial Production Methods: Industrial production methods for this compound often involve the use of mixed-solvent methods to achieve higher yields and better reaction conditions . For example, the condensation of p-substituted benzaldehyde with pyrrole in mixed solvents such as propionic acid, acetic acid, and nitrobenzene can produce various substituted tetraphenylporphyrin compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Iron tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using dioxygen or other oxidizing agents.
Reduction: The complex can be easily reduced to give ferrous derivatives using reagents such as pyridine or imidazole.
Substitution: The chloride ligand in this compound can be replaced with other halides or pseudohalides.
Major Products:
Applications De Recherche Scientifique
Iron tetraphenylporphine has a wide range of applications in scientific research:
Mécanisme D'action
Iron tetraphenylporphine exerts its effects through its ability to mimic the catalytic behavior of natural enzymes such as cytochrome P450 . The compound can activate dioxygen and facilitate the hydroxylation of various substrates. The molecular targets and pathways involved include the activation of oxygen and the transfer of oxygen atoms to substrates, leading to their oxidation .
Comparaison Avec Des Composés Similaires
Iron tetraphenylporphine is unique due to its high catalytic activity and stability. Similar compounds include:
Manganese tetraphenylporphine: Similar in structure but with manganese as the central metal ion.
Cobalt tetraphenylporphine: Contains cobalt instead of iron and exhibits different catalytic properties.
Nickel tetraphenylporphine: Nickel-based porphyrin with distinct electronic properties.
This compound stands out due to its ability to effectively mimic the catalytic behavior of cytochrome P450 enzymes, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYCMWUUWAFXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28FeN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



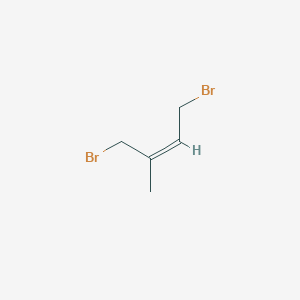

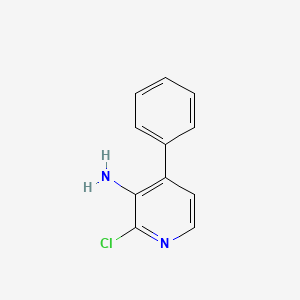
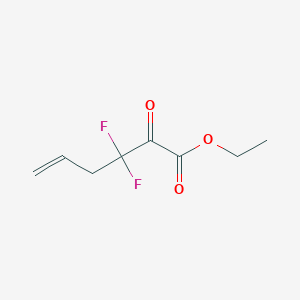
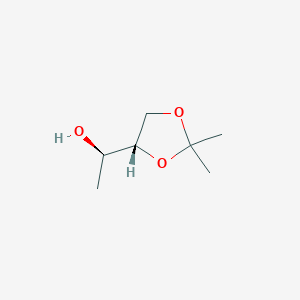

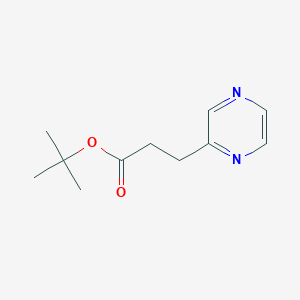

![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)

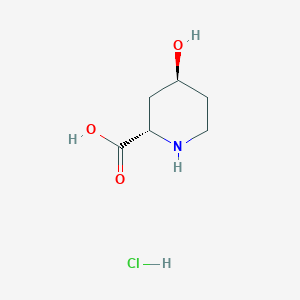
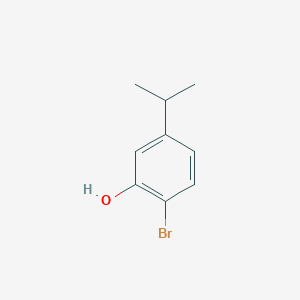
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
